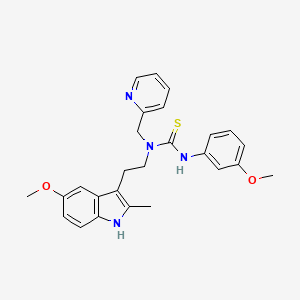
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.
Synthesis of Thiourea Derivatives
Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines. The specific compound can be synthesized by modifying existing thiourea structures to incorporate indole and pyridine moieties, which have been associated with enhanced biological activity. The presence of methoxy groups further increases the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effects.
1. Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, with IC50 values ranging from 7 to 20 µM across different cancer types, including breast and prostate cancers .
- Mechanisms of action include the inhibition of key signaling pathways involved in cell growth and survival, such as angiogenesis and apoptosis regulation .
2. Antimicrobial Activity
Thiourea derivatives are also recognized for their antimicrobial properties:
- Studies have shown that similar compounds exhibit bacteriostatic effects against pathogenic bacteria, suggesting that the compound may also possess antibacterial activity .
- The mechanism involves disruption of bacterial cell walls and interference with metabolic processes due to the presence of reactive thiourea groups .
Case Studies
Several case studies highlight the effectiveness of thiourea derivatives:
- Anticancer Efficacy : A study involving a series of indole-based thioureas demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with some derivatives achieving IC50 values below 10 µM .
- Antimicrobial Testing : Thiourea derivatives were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) as low as 135 µg/mL for certain derivatives, indicating strong antibacterial potential .
Structure-Activity Relationship (SAR)
The structure of thiourea derivatives significantly influences their biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Increase lipophilicity and bioavailability |
| Indole moiety | Enhances anticancer activity |
| Pyridine ring | Contributes to antimicrobial properties |
The presence of long alkyl chains or additional functional groups can further enhance the biological efficacy by improving solubility and interaction with target sites.
特性
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-23(24-16-22(32-3)10-11-25(24)28-18)12-14-30(17-20-7-4-5-13-27-20)26(33)29-19-8-6-9-21(15-19)31-2/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXFYLMFRBYKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














